Thieno[3,2-b]furan-5-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]furan-5-ylmethanamine is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a thiophene ring and a furan ring, with an amine group attached to the methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]furan-5-ylmethanamine typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The one-pot reaction uses 2 mol% of palladium (PPh3)4 and 2 mol% of copper(I) thiophene-2-carboxylate (CuTc) as catalysts, with K3PO4·3H2O as the base and tert-butanol as the solvent . This method provides moderate to good yields for a variety of substrates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-b]furan-5-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]furan-5-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism by which thieno[3,2-b]furan-5-ylmethanamine exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, potentially affecting cellular pathways and processes. The amine group may play a role in binding to specific receptors or enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]furan-5-ylmethanamine can be compared with other similar heterocyclic compounds, such as:
Thieno[3,2-b]furan: The parent compound without the methanamine group.
Benzofuran: A similar fused ring system but with a benzene ring instead of a thiophene ring.
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Uniqueness: this compound is unique due to the presence of both thiophene and furan rings, as well as the amine group. This combination of structural features provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7NOS |
---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
thieno[3,2-b]furan-5-ylmethanamine |
InChI |
InChI=1S/C7H7NOS/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3H,4,8H2 |
InChI-Schlüssel |
MIBPQOWRFXVNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C1SC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.